Ethyl cyclohexylideneacetate is a compound that has garnered attention in various fields of research due to its potential applications and effects. While the provided data does not directly discuss ethyl cyclohexylideneacetate, it does provide insights into the effects and applications of structurally related compounds, such as cycloheximide and cyclohexyl analogues, which can offer a broader understanding of the chemical behavior and potential uses of cyclohexyl-containing compounds.
Cycloheximide, a compound related to ethyl cyclohexylideneacetate, has been shown to inhibit ethylene production in pea root tips when treated with high levels of indoleacetic acid. This suggests that cycloheximide can affect the enzyme system involved in ethylene synthesis, indicating a dual effect depending on the concentration of indoleacetic acid. At lower concentrations, ethylene production is increased without protein synthesis, while at higher concentrations, new protein synthesis is associated with increased ethylene production1.
Another study on cyclohexyl analogues of ethylenediamine dipropanoic acid revealed their cytotoxicity towards human leukemic cell lines. These compounds induced caspase-independent mitochondrial apoptosis characterized by increased superoxide production, mitochondrial membrane depolarization, and apoptotic cell death. This process involved the translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus, indicating a caspase-independent pathway2.
Furthermore, methylene-modified cyclohexyl ethylenediamine-N,N'-diacetate ligands and their platinum(IV) complexes have been synthesized and characterized. These compounds exhibited strong antitumor potential, with the mechanism of action being the induction of apoptosis, often accompanied by caspase activation. This suggests that the cyclohexyl moiety, when incorporated into certain structures, can influence biological activity, particularly in the context of antitumor effects3.
In the field of pharmacology, the inclusion complexes of ethyl 4-biphenylyl acetate, a prodrug, with β-cyclodextrin derivatives were studied for their anti-inflammatory effects. The complexation with these derivatives enhanced the in vitro release of the prodrug and its conversion to the active form in the underlying tissue. This resulted in increased therapeutic effects, demonstrating the potential of cyclohexyl-containing compounds in improving drug delivery and efficacy4.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2